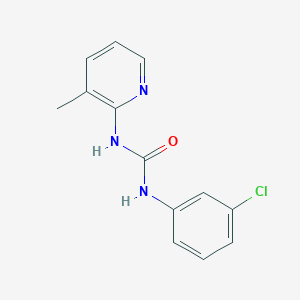![molecular formula C18H21NO4 B5846416 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide, also known as DMPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPEB belongs to the class of benzamide derivatives and has been studied for its ability to modulate various biological processes.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide is not fully understood. However, it has been shown to modulate various biological processes, including the regulation of oxidative stress, inflammation, and apoptosis. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has also been found to modulate the levels of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in animal models. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has also been shown to improve cognitive function and memory in animal models. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has been found to modulate the levels of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has also been shown to have low toxicity in animal models. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has some limitations for lab experiments, including its limited solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide. One potential direction is to investigate the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide in the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide and to identify potential targets for its therapeutic applications.
合成法
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide can be synthesized by various methods, including the reaction of 3,4-dimethoxyphenethylamine with 2-methoxybenzoyl chloride in the presence of a base, or by the reaction of 3,4-dimethoxyphenethylamine with 2-methoxybenzoic acid in the presence of a coupling agent. The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide requires careful attention to the reaction conditions and purification steps to obtain a high yield and pure product.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has been found to modulate the levels of various neurotransmitters, including dopamine and serotonin, and has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-7-5-4-6-14(15)18(20)19-11-10-13-8-9-16(22-2)17(12-13)23-3/h4-9,12H,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFNMHCDMFKXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-chlorophenoxy)acetyl]piperidine](/img/structure/B5846363.png)
![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5846371.png)
![1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5846382.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5846387.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5846388.png)

![N-{5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5846398.png)
![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)
![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B5846409.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5846410.png)
![dimethyl [(4-nitrophenyl)thio]dithioimidocarbonate](/img/structure/B5846436.png)
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)
